2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol
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Overview
Description
2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol is an organic compound with the molecular formula C15H19NO. It is characterized by the presence of a naphthalene ring attached to a butanol chain through an amino group.
Preparation Methods
The synthesis of 2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol typically involves the reaction of naphthalen-1-ylmethanamine with butanal under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into amines or alcohols using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, particularly in relation to its interaction with cellular receptors.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol involves its interaction with the β2-adrenergic receptor. By blocking this receptor, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels. This inhibition can lead to various physiological effects, such as reduced heart rate and bronchodilation .
Comparison with Similar Compounds
2-[(Naphthalen-1-ylmethyl)amino]butan-1-ol can be compared with similar compounds such as:
Propranolol: Another β-adrenergic blocker used as an antihypertensive and antianginal agent.
2-[(Naphthalen-2-ylmethyl)amino]butan-1-ol: A structural isomer with the naphthalene ring attached at a different position, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C15H19NO |
---|---|
Molecular Weight |
229.32 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethylamino)butan-1-ol |
InChI |
InChI=1S/C15H19NO/c1-2-14(11-17)16-10-13-8-5-7-12-6-3-4-9-15(12)13/h3-9,14,16-17H,2,10-11H2,1H3 |
InChI Key |
YVBGOMBRFIXNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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